molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B1266314
CAS RN: 5053-14-5
M. Wt: 246.3 g/mol
InChI Key: IUIWIPRVGAAEOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).

Scientific Research Applications

Antiviral Activity

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been investigated for their antiviral properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-ones showed significant inhibitory effects against human coronavirus 229E and influenza virus. The most active compound in this series demonstrated an EC50 value comparable to known coronavirus inhibitors (Apaydın et al., 2019). Additionally, new spirothiazolidinone derivatives exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this chemical structure in antiviral drug development (Apaydın et al., 2020).

Crystallography and Molecular Structure

The relationship between molecular structure and crystal structure has been explored in compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. Crystallographic analysis revealed that the substituents on the cyclohexane ring significantly influence the supramolecular arrangements (Graus et al., 2010).

Synthesis and SAR of Novel Derivatives

The synthesis of novel 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives has been carried out, with these compounds evaluated as inhibitors against protein tyrosine phosphatase 1B. One compound in this series showed moderate inhibitory activity, suggesting its potential as a lead compound for further development (Wang et al., 2015).

Antifungal and Antibacterial Activity

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and tested for their activities against chitin synthase, exhibiting moderate to excellent potency. Some compounds also showed significant antifungal activity against various strains, indicating their potential as antifungal agents (Li et al., 2019).

Other Applications

Research has also been conducted in areas like solid-phase synthesis optimization of spiroimidazolidinone derivatives and the design of diazaspiro[4.5]decan-1-one derivatives as chitin synthase inhibitors, further highlighting the diverse applications of this compound in scientific research (Bedos et al., 2003); (Rajanarendar et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIWIPRVGAAEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198539
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

CAS RN

5053-14-5
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 1-benzyl-4-hydroxy-4-aminomethyl piperidine, as described above in Step A, (˜3.1 gm, 12 mmol) in acetonitrile (50 mL) containing triethyl amine (5.7 mL, 42 mmol) cooled in an ice bath was added in 1 mL portions 20% phosgene/toluene (9 mL) over a three hour period. The reaction mixture was stirred at ambient temp. for 15 hours and diluted with ethyl acetate. This solution was washed with water (2×) and the organic layer dried (anhyd. sodium sulfate), filtered, and the solvent removed under vacuum. The residue was triturated with diethyl ether and the title compound collected by filtration as a white solid, mp: 159-161° C.
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phosgene toluene
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mallinger, K Schiemann, C Rink… - Journal of medicinal …, 2016 - ACS Publications
The Mediator complex-associated cyclin-dependent kinase CDK8 has been implicated in human disease, particularly in colorectal cancer where it has been reported as a putative …
Number of citations: 108 pubs.acs.org

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